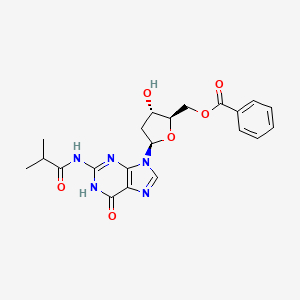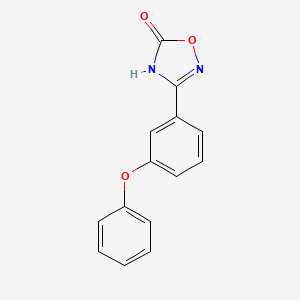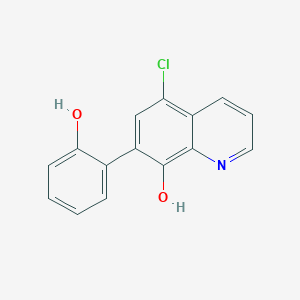
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol
Vue d'ensemble
Description
“5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is a chemical compound with potential applications in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing bicyclic compound .
Synthesis Analysis
The compound can be synthesized by Pd-CuI catalyzed Sonogashira-type cross-coupling of 8-(benzyloxy)-5-chloro-7-iodoquinoline and 8-(benzyloxy)-5,7-diiodoquinoline with 1-ethynylbenzene . The coupling products were smoothly debenzylated by boron trichloride in dichloromethane to afford the corresponding products in good yields .
Molecular Structure Analysis
The molecular formula of “5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol” is C15H10ClNO2. The molecular weight is 271.7 g/mol. The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
The compound is involved in Sonogashira-type cross-coupling reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 179.603 . More specific physical and chemical properties were not found in the search results.
Applications De Recherche Scientifique
Anticorrosion Properties
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol and its derivatives have been investigated for their anticorrosion properties. Studies demonstrate their effectiveness in protecting mild steel in acidic mediums. The compounds are found to exhibit cathodic inhibitor properties, with some showing significant mixed-type effects at high concentrations. This is particularly relevant in environments where mild steel is exposed to corrosive substances, as these compounds can significantly enhance its durability (Douche et al., 2020).
Synthesis and Structural Studies
Research into the synthesis and structural studies of derivatives of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol has been extensive. These studies focus on creating and characterizing new compounds with potential applications in various fields, including materials science and pharmacology. The structural analysis of these compounds provides valuable insights into their chemical properties and potential uses (Xu et al., 2007).
Antimicrobial and Antifungal Activity
Several studies have been conducted on the antimicrobial and antifungal activities of compounds derived from 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol. These compounds have shown effectiveness against a range of bacterial and fungal strains, suggesting their potential use in medical and environmental applications. The synthesis and testing of these derivatives contribute to the development of new antimicrobial agents (Chopde et al., 2011).
Metal Complex Formation
Research has also explored the ability of 5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol to form complexes with various metals. These studies are significant in understanding the interaction between this compound and metals, which has implications in fields such as coordination chemistry and material science. The formation of metal complexes can lead to the development of new materials with unique properties (Baul et al., 2006).
Propriétés
IUPAC Name |
5-chloro-7-(2-hydroxyphenyl)quinolin-8-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO2/c16-12-8-11(9-4-1-2-6-13(9)18)15(19)14-10(12)5-3-7-17-14/h1-8,18-19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSTVVWUURZPGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C3C=CC=NC3=C2O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739198 | |
| Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-(2-hydroxyphenyl)quinolin-8-ol | |
CAS RN |
648896-38-2 | |
| Record name | 6-(5-Chloro-8-hydroxyquinolin-7(1H)-ylidene)cyclohexa-2,4-dien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739198 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-mercapto-5-propyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436667.png)
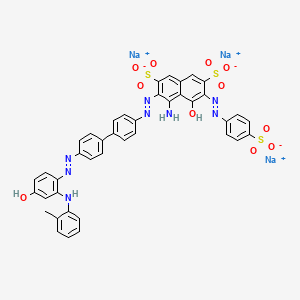
![4-[5-(Oxolan-2-yl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1436671.png)
![5-ethyl-3-mercapto[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1436672.png)
![3-(3-Chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl hydrosulfide](/img/structure/B1436676.png)
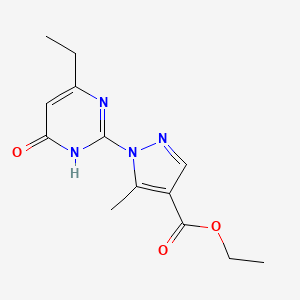
![2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride](/img/structure/B1436679.png)

![2-chloro-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B1436681.png)
![4-chloro-5-methyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B1436684.png)
![3-N-ethyl-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrazole-3,5-diamine](/img/structure/B1436685.png)
![7-Methylbenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1436686.png)
